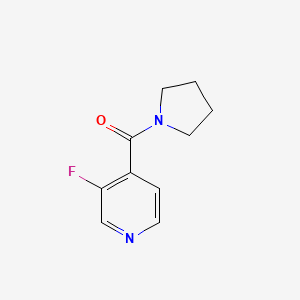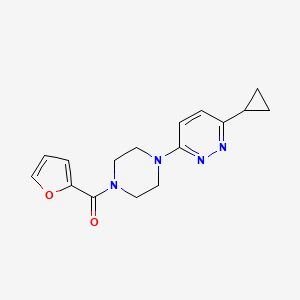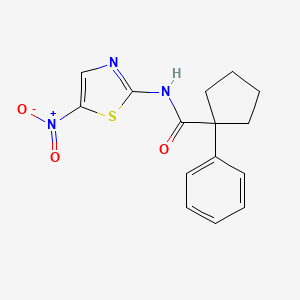
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a chemical compound that is commonly referred to as CC-115. It belongs to the class of drugs known as kinase inhibitors, which are used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of
Mécanisme D'action
CC-115 inhibits the activity of mTORC1, mTORC2, and DNA-PK by binding to their respective catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, including S6K1, 4E-BP1, and AKT, which are involved in cell growth, survival, and metabolism. CC-115 also inhibits the activity of the immune checkpoint molecule PD-L1, which is involved in the suppression of the immune system.
Biochemical and Physiological Effects
CC-115 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. CC-115 has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in macrophages. In addition, CC-115 has been shown to enhance the anti-tumor activity of immune cells, including T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1, mTORC2, and DNA-PK, which makes it a useful tool for studying the role of these kinases in various cellular processes. CC-115 has also been shown to have anti-tumor activity in various preclinical models of cancer, which makes it a potential candidate for the development of new cancer therapies. However, CC-115 has several limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. CC-115 also has a short half-life, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on CC-115. One direction is to investigate the potential of CC-115 as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop new formulations of CC-115 that improve its solubility and half-life. Additionally, future research could focus on identifying new targets of CC-115 and developing new analogs with improved potency and selectivity.
Méthodes De Synthèse
CC-115 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylpyrrole with cyclopropylcarbonyl chloride to form 1-cyclopropyl-2,5-dimethylpyrrole-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with ethyl cyanoacetate to form 3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acrylic acid ethyl ester. The final step involves the reaction of the ester with hydroxylamine hydrochloride and sodium acetate to form CC-115.
Applications De Recherche Scientifique
CC-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including mTORC1, mTORC2, and DNA-PK, which are involved in various cellular processes, including cell growth, survival, and metabolism. CC-115 has been shown to have anti-tumor activity in various preclinical models of cancer, including breast cancer, pancreatic cancer, and glioblastoma.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-10(6-11(7-14)13(15)17)9(2)16(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,15,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIOATFWFBBGCA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

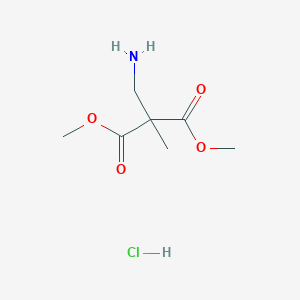
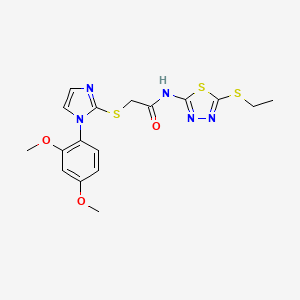
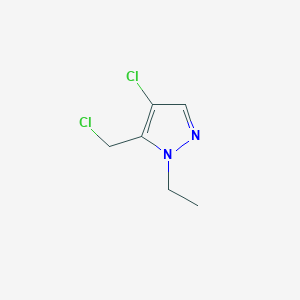

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
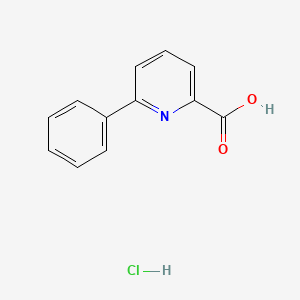
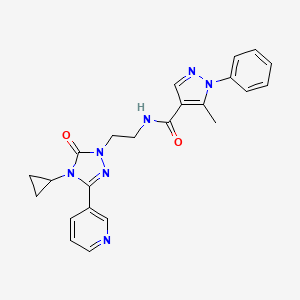
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
